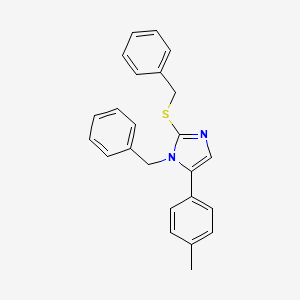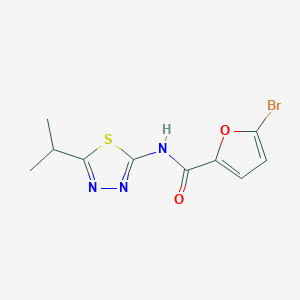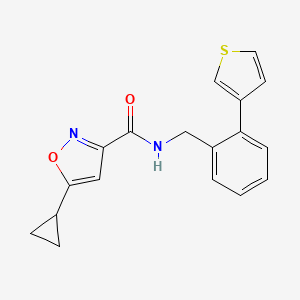![molecular formula C10H12ClF2NO B2665158 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride CAS No. 2402830-95-7](/img/structure/B2665158.png)
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride” is a chemical compound that falls under the category of heterocyclic compounds . It’s a four-membered ring ether compound, including monofunctional oxetane, bifunctional oxetane, modified oxetane . The ring tension of the oxetane is smaller than that of a three-membered ring, but the oxetane has high reaction activity due to strong alkalinity, namely strong nucleophilicity .
Synthesis Analysis
The synthesis of this compound involves several steps . The initial raw materials are compound 1 and compound 2, which are synthesized into compound 3 under the action of LiHMDS/THF . Then, a desulfonylation reaction is carried out on compound 3 to obtain compound 4 . Finally, tert-butylsulfinyl is removed from compound 4 to obtain the final product .Molecular Structure Analysis
The molecular structure of “3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride” is represented by the linear formula C9H10CLF2NO .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of LiHMDS/THF, desulfonylation, and the removal of tert-butylsulfinyl . These reactions are characterized by their convenience, mild and easily controlled conditions, low cost, suitability for process amplification, easy purification of products, and high yield .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Trifluoromethylation
The research demonstrates an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates using a carefully optimized palladium catalyst. This process, which includes the addition of trifluoromethyl groups to many intermediates in pharmaceutical and agrochemical synthesis, highlights the significance of fluorine atoms in modifying the properties of organic molecules, thereby enhancing their applicability as pharmaceuticals, agrochemicals, or organic materials building blocks (Cho et al., 2010).
Chemosensitive Chlorophyll Derivatives
This study explores the optical detection of various amines by synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides in solution. The 3-trifluoroacetyl group of synthetic pigments reacts with amines to give hemiaminal-type adducts with blue-shifted absorption bands, demonstrating the application of modified chlorophyll derivatives in detecting amines, which could have implications in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).
Synthesis and Characterization of Fluorous Amines
This research presents the synthesis of perfluoroalkyl-substituted enantiopure amines, illustrating the role of fluorous compounds in facilitating resolutions of enantiomers through diastereomeric salt formation. The study highlights the solubility patterns and reactivity of these novel chiral amines, underscoring the potential applications of fluorous chemistry in pharmaceutical synthesis and chiral separation technologies (Szabó et al., 2006).
Reactivity of Manganese Complexes
Investigation into the reactivity of manganese complexes with different ligands, demonstrating the fundamental aspects of metal-ligand interactions and their implications in catalysis and material science. This research contributes to the understanding of the structural and electronic factors influencing the reactivity of metal complexes, which is critical for designing catalysts and functional materials (Baldwin et al., 1999).
Corrosion Inhibition by Amine Derivatives
A study on the use of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium, showcasing the application of organic inhibitors in protecting metals against corrosion. This research is relevant for developing new materials with enhanced corrosion resistance, important in industrial applications and infrastructure maintenance (Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]oxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(9(12)3-8)4-10(13)5-14-6-10;/h1-3H,4-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQTOFUJIJPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)



![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)
![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)